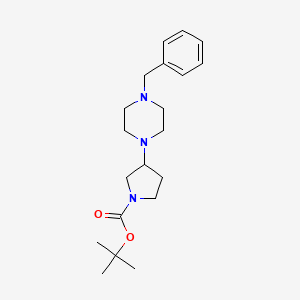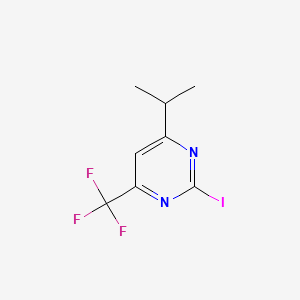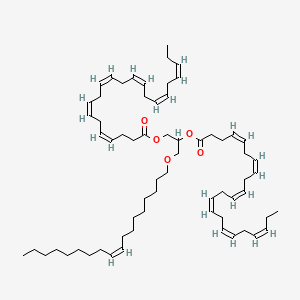
11-Nonadecyn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Nonadecyn-1-ol is an organic compound with the molecular formula C19H36O and a molecular weight of 280.49 . It is a long-chain alkyne alcohol, characterized by the presence of a hydroxyl group (-OH) at one end and a triple bond between the eleventh and twelfth carbon atoms in the chain. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Nonadecyn-1-ol typically involves the use of long-chain alkynes and alcoholsThis process often requires catalysts such as palladium on carbon (Pd/C) and specific reaction conditions, including controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The choice of raw materials and catalysts can vary depending on the desired scale and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions: 11-Nonadecyn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of aldehydes or ketones.
Reduction: The triple bond can be reduced to a double or single bond, leading to the formation of alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for the reduction of the triple bond.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for the substitution of the hydroxyl group.
Major Products Formed:
Oxidation: Aldehydes and ketones.
Reduction: Alkenes and alkanes.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
11-Nonadecyn-1-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a probe in the study of biological membranes and lipid interactions.
Medicine: Research into its potential therapeutic properties, such as antimicrobial and anticancer activities, is ongoing.
Mechanism of Action
The mechanism of action of 11-Nonadecyn-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with other molecules, while the triple bond provides a site for chemical modifications. These properties enable it to interact with enzymes, receptors, and other biomolecules, influencing their activity and function .
Comparison with Similar Compounds
Nonadecan-1-ol: A saturated fatty alcohol with a similar carbon chain length but lacking the triple bond.
Tetradec-11-en-1-ol: A long-chain alcohol with a double bond at the eleventh position.
Hexadec-11-en-1-ol: Another long-chain alcohol with a double bond at the eleventh position
Uniqueness: 11-Nonadecyn-1-ol is unique due to the presence of both a hydroxyl group and a triple bond in its structure. This combination of functional groups imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
204762-48-1 |
|---|---|
Molecular Formula |
C19H36O |
Molecular Weight |
280.496 |
IUPAC Name |
nonadec-11-yn-1-ol |
InChI |
InChI=1S/C19H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h20H,2-7,10-19H2,1H3 |
InChI Key |
IVOVNDZUIKEMHT-UHFFFAOYSA-N |
SMILES |
CCCCCCCC#CCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(8R,9S,14S,17S)-13-Ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B568889.png)

